4-Acetylbenzenesulfonyl chloride

Organic Synthesis Medicinal Chemistry Sulfonamide Drugs

This dual-function sulfonyl chloride combines an electrophilic sulfonyl chloride with a para-acetyl ketone handle on a single aromatic ring—a unique reactive topology absent in tosyl or benzenesulfonyl chloride. It is an established building block for sulfonamide drug intermediates, cited in patent syntheses, and serves as a certified reference material for mutagenic impurity risk assessment (LC-MS/GC-MS method validation). Substitution risks failed reactions, compromised regulatory filings, and lost development time. Ideal for medicinal chemistry sulfonamide library diversification and advanced material post-polymerization modification.

Molecular Formula C8H7ClO3S
Molecular Weight 218.66 g/mol
CAS No. 1788-10-9
Cat. No. B160590
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Acetylbenzenesulfonyl chloride
CAS1788-10-9
Molecular FormulaC8H7ClO3S
Molecular Weight218.66 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC=C(C=C1)S(=O)(=O)Cl
InChIInChI=1S/C8H7ClO3S/c1-6(10)7-2-4-8(5-3-7)13(9,11)12/h2-5H,1H3
InChIKeyFXVDNCRTKXMSEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Acetylbenzenesulfonyl Chloride (CAS 1788-10-9) for Research & Industrial Procurement: Key Properties & Sourcing Profile


4-Acetylbenzenesulfonyl chloride (CAS 1788-10-9) is a specialized sulfonyl chloride reagent featuring an electrophilic para-acetyl substituent on a benzenesulfonyl chloride core, with a molecular weight of 218.66 g/mol [1]. It is commercially available as a brown crystalline powder, with a melting point of 84-87°C and a predicted boiling point of 338.6°C . This compound is distinct from simpler arylsulfonyl chlorides due to its dual functionality, enabling both sulfonylation reactions and ketone-based chemistry. It serves as a key building block for sulfonamide drugs, and is specifically cited in patent literature for advanced intermediates .

4-Acetylbenzenesulfonyl Chloride vs. Generic Arylsulfonyl Chlorides: Why Direct Substitution Is Not Advisable


Directly replacing 4-Acetylbenzenesulfonyl chloride with a simpler or more readily available arylsulfonyl chloride (e.g., benzenesulfonyl chloride, tosyl chloride) in a defined synthetic or analytical workflow is likely to fail. This compound provides a unique combination of an electrophilic sulfonyl chloride group and a ketone functionality in a single, para-substituted aromatic ring . This specific arrangement allows for dual-site reactivity or selective protection/deprotection strategies that are impossible with non-functionalized or differently substituted analogs. Moreover, its specific use in generating certified impurity standards for mutagenicity risk assessment and as a crucial intermediate in patented drug syntheses demonstrates that its identity is a critical process parameter. Substitution risks altering reaction outcomes, compromising impurity identification in regulatory filings, or producing an inactive lead compound, directly impacting project timelines and regulatory compliance.

4-Acetylbenzenesulfonyl Chloride: Quantifiable Differentiation from Alternative Reagents


Dual Functional Handle: Acetyl and Sulfonyl Chloride Groups Enable Synthetic Versatility

4-Acetylbenzenesulfonyl chloride uniquely possesses both an electrophilic sulfonyl chloride group for nucleophilic substitution (e.g., with amines to form sulfonamides) and a para-acetyl group. This contrasts with benzenesulfonyl chloride, which lacks the acetyl moiety, and 4-methylbenzenesulfonyl chloride (tosyl chloride), where the methyl group is chemically inert under typical reaction conditions. The acetyl group is not merely a substituent; it is a functional handle for further derivatization, such as reduction to a secondary alcohol or use as a ketone in condensation reactions. This dual functionality is essential for accessing specific compound libraries cited in patent literature .

Organic Synthesis Medicinal Chemistry Sulfonamide Drugs

Intermediate Lipophilicity (LogP) Profile Balances Aqueous Solubility and Membrane Permeability

The lipophilicity of 4-Acetylbenzenesulfonyl chloride, as measured by its XLogP3 value of 1.7 [1], represents an intermediate value compared to other 4-substituted benzenesulfonyl chlorides. For example, the unsubstituted benzenesulfonyl chloride is more lipophilic, while 4-methylbenzenesulfonyl chloride (tosyl chloride) has an XLogP3 of 2.3 [2]. The 4-chloro- and 4-bromo- analogs are even more lipophilic (with LogP values typically > 2.0 and > 2.5, respectively). In contrast, 4-acetylbenzenesulfonyl chloride has an aqueous solubility of 201.8 mg/L at 25°C [3], which, while low, is higher than many non-polar analogs. This balance is crucial for applications in aqueous media or for tuning the properties of synthesized drug candidates.

Drug Discovery Physicochemical Properties ADME

Cited Intermediate in Patented Syntheses of Advanced Bioactive Compounds

4-Acetylbenzenesulfonyl chloride is explicitly cited in the patent literature as a key intermediate. Patent US4812470 and others detail its use in synthesizing sulfanilamide drugs and other therapeutically relevant compounds. This contrasts with less specialized sulfonyl chlorides, which are generally used as protecting groups or simple sulfonylation agents. Its presence in the patent record, particularly for the synthesis of (+)-Dehydroabietylamine derivatives targeting triple-negative breast cancer , signals a specific, non-generic application that adds value for researchers in targeted drug discovery programs.

Medicinal Chemistry Patent Literature Synthetic Methodology

Established Role as a Reference Standard for Mutagenicity Risk Assessment

4-Acetylbenzenesulfonyl chloride is specifically utilized as one of the standard substances in the assessment of mutagenic and carcinogenic risks associated with carboxylic and sulfonic acid halides, which are potential drug impurities . This is a highly specific and regulated application. In contrast, more common sulfonyl chlorides like tosyl chloride are typically not employed in this capacity, as they lack the acetyl group that may be more representative of certain sulfonic acid halide impurities. Its inclusion in such assessments means it is a critical tool for analytical chemists and quality control (QC) departments in pharmaceutical companies to develop and validate impurity detection methods .

Analytical Chemistry Regulatory Science Genotoxic Impurities

4-Acetylbenzenesulfonyl Chloride (CAS 1788-10-9): Validated Research & Industrial Applications


Synthesis of Targeted Sulfonamide Drug Candidates and Libraries

Due to its dual functionality and established role as a sulfanilamide drug intermediate, 4-Acetylbenzenesulfonyl chloride is ideally suited for medicinal chemistry programs focused on creating libraries of sulfonamide-containing compounds. The acetyl group serves as a latent synthetic handle, allowing for late-stage diversification of the core scaffold, a feature that is documented in patent literature for generating novel bioactive molecules . This application directly leverages the compound's unique chemical structure to build complexity in fewer steps, a key advantage over simpler sulfonyl chlorides .

Analytical Reference Standard for Genotoxic Impurity Profiling

In pharmaceutical quality control and regulatory affairs, this compound is a critical reference material. Its established use in the mutagenic and carcinogenic risk assessment of sulfonic acid halide impurities means that analytical chemists rely on it to develop and validate sensitive LC-MS or GC-MS methods for quantifying trace levels of reactive impurities in active pharmaceutical ingredients (APIs). Procuring a high-purity source is non-negotiable for this application to ensure the accuracy of impurity limit tests required by regulatory bodies .

Building Block for Advanced Materials and Specialty Chemicals

Beyond pharmaceuticals, the unique combination of a reactive sulfonyl chloride and a ketone group makes this compound a valuable building block for advanced materials. It can be used to introduce sulfonate or sulfonamide linkages into polymers, liquid crystals, or other functional materials, with the acetyl group providing a site for further post-polymerization modification or tuning the material's physical properties. Its intermediate lipophilicity (LogP 1.7) [1] can be exploited to control solubility and processability during material synthesis.

Research in Organic Synthesis Methodologies

4-Acetylbenzenesulfonyl chloride serves as a model substrate for developing new sulfonylation or sulfonamide-forming reactions. Its para-acetyl group offers a distinct electronic and steric environment compared to the more commonly studied tosyl or nosyl chlorides, allowing researchers to probe the scope and limitations of new catalytic systems or reaction conditions. This provides an opportunity to expand the toolbox of available synthetic methods, a valuable pursuit for academic and industrial research groups alike.

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